7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Beschreibung

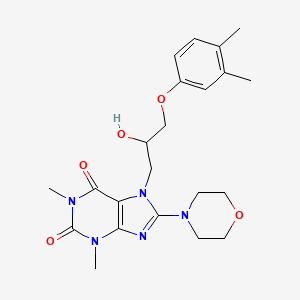

This compound is a purine-dione derivative structurally related to xanthine alkaloids like theophylline. Its core structure comprises a 1,3-dimethylxanthine scaffold with two critical modifications:

- Position 7: A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain, introducing both lipophilic (dimethylphenoxy) and hydrophilic (hydroxypropyl) moieties.

- Position 8: A morpholino group, a saturated nitrogen-oxygen heterocycle known to enhance solubility and modulate receptor interactions .

The molecular formula is estimated as C₂₂H₂₉N₅O₆ (calculated based on substituent additions to the 1,3-dimethylxanthine base). Its molecular weight is approximately 483.5 g/mol, with the morpholino group contributing to improved aqueous solubility compared to simpler alkyl or aryl substitutions.

Eigenschaften

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O5/c1-14-5-6-17(11-15(14)2)32-13-16(28)12-27-18-19(24(3)22(30)25(4)20(18)29)23-21(27)26-7-9-31-10-8-26/h5-6,11,16,28H,7-10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKSHAUCTGXSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS Number: 923673-60-3) is a substituted purine with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H29N5O5

- Molecular Weight : 443.504 g/mol

- IUPAC Name : 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

Substituted purines like this compound are known to interact with various biological pathways. They may act as inhibitors or modulators of enzymes involved in nucleotide metabolism. The specific interactions of this compound with biological targets remain to be fully elucidated but are hypothesized to involve:

- Inhibition of Kinases : Potentially affecting signaling pathways related to cell growth and proliferation.

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

Pharmacological Properties

Research indicates that compounds similar to this one exhibit various pharmacological activities:

- Antitumor Activity : Some studies suggest that substituted purines can inhibit cancer cell proliferation.

- Antiviral Effects : Certain purine derivatives have shown promise in inhibiting viral replication.

- Neuroprotective Effects : There is emerging evidence that some purines may protect neuronal cells from damage.

Study 1: Antitumor Activity

A study published in Cancer Research investigated the effects of a similar substituted purine on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Study 2: Antiviral Properties

Research conducted by Journal of Virology demonstrated that related compounds could inhibit the replication of the influenza virus in vitro. The mechanism was attributed to interference with viral RNA synthesis.

Study 3: Neuroprotective Effects

A study highlighted in Neuroscience Letters examined the neuroprotective effects of similar compounds on primary neuronal cultures exposed to oxidative stress. The findings revealed that these compounds significantly reduced markers of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Solubility: Morpholino-substituted derivatives (Target, ) exhibit higher aqueous solubility than anilino () or pyrrolidinyl () analogs due to the oxygen-rich morpholine ring .

- Synthetic Flexibility : The hydroxypropyl linker in the 7-position allows for further functionalization, as demonstrated in and , where similar chains were modified to improve bioactivity .

Target Compound vs. –6 Analogs:

- : Derivatives with 7-arylalkyl substitutions (e.g., phenethyl, phenylpropyl) showed promise in preliminary biological assays, particularly in neurological and anti-inflammatory models. The hydroxypropyl linker in the target compound may similarly enhance tissue targeting .

- : Computational analysis of 7,8-disubstituted xanthines highlighted the importance of balancing logP (target: ~2.8 estimated) and polar surface area (target: ~110 Ų) for drug-likeness. The morpholino group in the target compound aligns with optimal parameters for CNS penetration .

- : Pyrrolidinyl-substituted analogs demonstrated moderate adenosine receptor antagonism, suggesting the target compound’s morpholino group may offer stronger or selective receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.